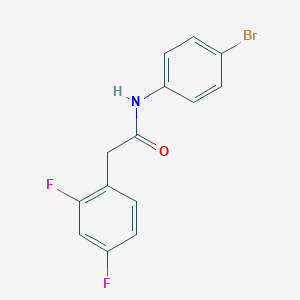
N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a difluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,4-difluorobenzoyl chloride.
Acylation Reaction: 4-bromoaniline is reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in various industrial processes, including as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2,4-difluorophenyl)acetamide
- N-(4-bromophenyl)-2-(2,4-dichlorophenyl)acetamide
- N-(4-bromophenyl)-2-(2,4-dimethylphenyl)acetamide
Uniqueness
N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO/c15-10-2-5-12(6-3-10)18-14(19)7-9-1-4-11(16)8-13(9)17/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLMGLLDPKZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
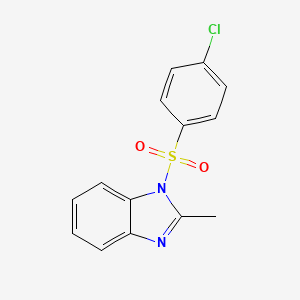
![3-allyl-1-[3-(2-thienyl)propanoyl]-3-piperidinecarboxylic acid](/img/structure/B5684411.png)
![2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]-N-methyl-2-phenylacetamide](/img/structure/B5684413.png)
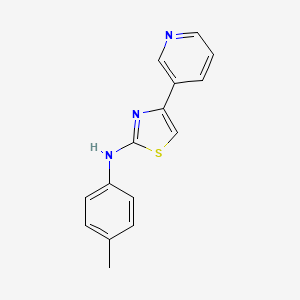
![[(3,5-Dimethoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B5684431.png)
![4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B5684432.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)
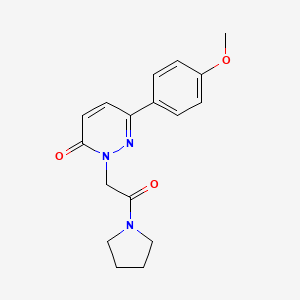
![1-(1H-pyrazol-3-ylcarbonyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684453.png)
![N-{2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl}benzamide](/img/structure/B5684461.png)
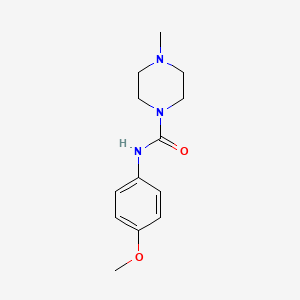
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)
![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
